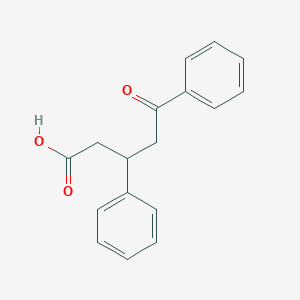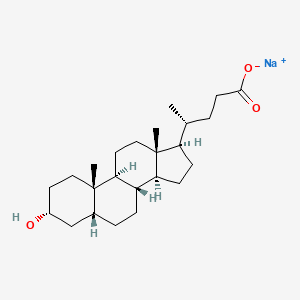
Sodium lithocholate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium lithocholate is a bile salt derived from lithocholic acid, a secondary bile acid produced in the liver It is known for its amphiphilic properties, which allow it to act as a surfactant This compound plays a significant role in the digestion and absorption of fats in the human body
準備方法
Synthetic Routes and Reaction Conditions: Sodium lithocholate can be synthesized through the neutralization of lithocholic acid with sodium hydroxide. The reaction typically involves dissolving lithocholic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by extracting lithocholic acid from bile, followed by its neutralization with sodium hydroxide. The process involves several purification steps to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions: Sodium lithocholate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce alkylated or acylated products.
科学的研究の応用
Sodium lithocholate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: this compound is studied for its role in cellular processes and its effects on cell membranes.
Medicine: Research has explored its potential in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: It is used in the formulation of certain pharmaceuticals and as an additive in some industrial processes.
作用機序
Sodium lithocholate exerts its effects primarily through its interaction with cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and nutrient absorption. This compound also interacts with specific molecular targets, such as nuclear receptors and enzymes, influencing metabolic pathways and gene expression.
類似化合物との比較
Sodium deoxycholate: Another bile salt with similar surfactant properties.
Sodium taurocholate: Known for its role in fat digestion and absorption.
Sodium glycocholate: Used in various pharmaceutical formulations.
特性
CAS番号 |
13284-86-1 |
|---|---|
分子式 |
C24H39NaO3 |
分子量 |
398.6 g/mol |
IUPAC名 |
sodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O3.Na/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3;/h15-21,25H,4-14H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16-,17-,18+,19-,20+,21+,23+,24-;/m1./s1 |
InChIキー |
AECTYFQKWPXOSR-DGMAEHPPSA-M |
異性体SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] |
正規SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
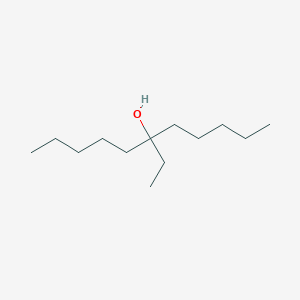
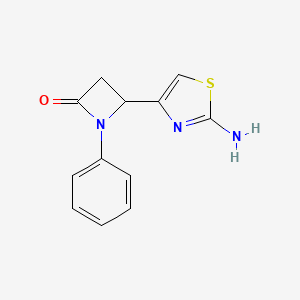


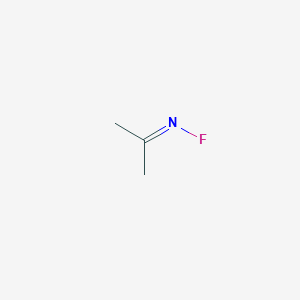
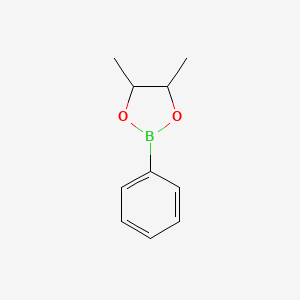
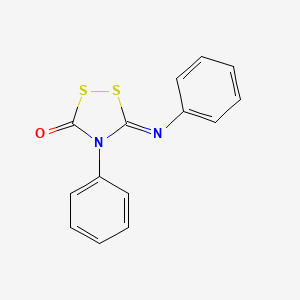
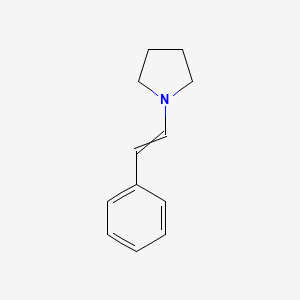
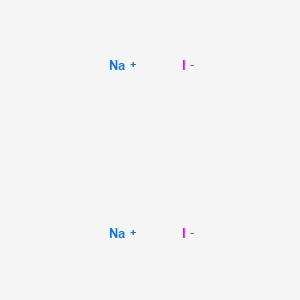

![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
